
N-Methoxycarbonyl Dabigatran Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxycarbonyl Dabigatran Ethyl Ester is a chemical compound used as an impurity standard for Dabigatran, an anticoagulant medication. Dabigatran belongs to the class of direct thrombin inhibitors and is used to prevent stroke and systemic embolism in individuals with atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism following hip or knee replacement surgery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Methoxycarbonyl Dabigatran Ethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as crystallization and chromatography to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Anticoagulant Therapy
N-Methoxycarbonyl Dabigatran Ethyl Ester functions as an oral anticoagulant, similar to its parent compound dabigatran etexilate. It is particularly effective in preventing and treating conditions such as:
- Deep Vein Thrombosis (DVT)
- Pulmonary Embolism (PE)
- Atrial Fibrillation (AF)
These applications are supported by clinical trials demonstrating its efficacy and safety profile compared to traditional anticoagulants like warfarin.
Efficacy in Thromboprophylaxis
The efficacy of this compound has been evaluated in several clinical trials:
- BISTRO Trials : These trials assessed the use of dabigatran for thromboprophylaxis in patients undergoing hip and knee replacement surgery. The results indicated a favorable therapeutic window with low rates of thrombosis and hemorrhage when using dabigatran at doses ranging from 150 mg to 220 mg .
- RE-LY Trial : This pivotal study compared dabigatran (110 mg and 150 mg twice daily) with warfarin in patients with atrial fibrillation. The findings showed that both doses of dabigatran were non-inferior to warfarin regarding stroke prevention, with a significant reduction in major bleeding events .
Safety Profile
The safety profile of this compound is enhanced by the availability of idarucizumab, a specific reversal agent for dabigatran, which has been shown to effectively reverse anticoagulation in cases of severe bleeding .
Comparative Data Tables
Study | Population | Intervention | Outcome Measures | Results |
---|---|---|---|---|
BISTRO I | 289 patients | Dabigatran (escalating doses) | Thrombosis and hemorrhage rates | Low rates of thrombosis; acceptable safety |
RE-LY | 18,113 patients | Dabigatran vs. Warfarin | Stroke/systemic embolism | Non-inferior efficacy; reduced bleeding |
RE-NOVATE | 3,494 patients | Dabigatran vs. Enoxaparin | Thromboembolic events | Comparable efficacy; similar bleeding rates |
Wirkmechanismus
N-Methoxycarbonyl Dabigatran Ethyl Ester, as an impurity of Dabigatran, shares a similar mechanism of action. Dabigatran is a direct and reversible inhibitor of thrombin, a key enzyme in the blood coagulation cascade. It mimics part of the molecular structure of fibrinogen, inhibiting thrombin’s ability to convert fibrinogen to fibrin, thus preventing excessive blood clot formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabigatran Etexilate: The prodrug form of Dabigatran, used for oral administration.
Warfarin: A traditional anticoagulant that requires frequent monitoring.
Rivaroxaban: Another direct thrombin inhibitor with similar applications.
Uniqueness
N-Methoxycarbonyl Dabigatran Ethyl Ester is unique in its specific use as an impurity standard for Dabigatran. Unlike other anticoagulants, Dabigatran does not require frequent monitoring of coagulation parameters, making it a more convenient option for patients .
Biologische Aktivität
N-Methoxycarbonyl Dabigatran Ethyl Ester is a derivative of Dabigatran, an oral anticoagulant primarily used for the prevention of thromboembolic events in patients with atrial fibrillation. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C29H31N7O5 and a CAS number of 211914-96-4. The addition of a methoxycarbonyl group enhances its pharmacological properties compared to its parent compound, Dabigatran Ethyl Ester. The structural modifications aim to improve bioavailability and therapeutic efficacy while maintaining the core mechanism of action against thrombin inhibition.
The biological activity of this compound is closely aligned with that of Dabigatran. Both compounds function as direct and reversible inhibitors of thrombin, a key enzyme in the coagulation cascade. By mimicking fibrinogen's structure, they inhibit thrombin's ability to convert fibrinogen into fibrin, thereby preventing excessive clot formation .
Key Mechanisms:
- Direct Thrombin Inhibition : this compound directly inhibits thrombin, reducing fibrin clot formation.
- Bioavailability Enhancement : Structural modifications improve absorption and reduce gastrointestinal side effects associated with traditional Dabigatran .
Pharmacodynamics and Pharmacokinetics
Research indicates that this compound exhibits enhanced pharmacokinetic properties compared to its parent compound. Following oral administration, it is rapidly absorbed and converted into its active form, exerting anticoagulant effects efficiently.
Pharmacokinetic Parameters:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour.
- Bioavailability : Enhanced bioavailability compared to traditional Dabigatran formulations.
- Half-life : Similar half-life to Dabigatran, allowing for twice-daily dosing regimens.
Comparative Analysis with Other Anticoagulants
This compound can be compared with other anticoagulants in terms of structure and mechanism:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Dabigatran | Direct thrombin inhibitor | First oral direct thrombin inhibitor |
Rivaroxaban | Factor Xa inhibitor | Different mechanism; does not inhibit thrombin |
Apixaban | Factor Xa inhibitor | Higher selectivity for Factor Xa |
Edoxaban | Factor Xa inhibitor | Similar mechanism but different dosing |
This compound | Direct thrombin inhibitor | Enhanced bioavailability and therapeutic effects |
This table illustrates the unique aspects of this compound while highlighting its similarities with other anticoagulants.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Anticoagulant Efficacy : A study demonstrated that this compound effectively reduced thrombus formation in animal models, comparable to standard treatments.
- Bioavailability Studies : Research indicated improved absorption rates in gastrointestinal models, suggesting potential for lower dosing requirements.
- Drug Interaction Studies : Investigations into drug-drug interactions revealed that co-administration with other anticoagulants or liver metabolizing agents could alter its efficacy or safety profile.
Eigenschaften
CAS-Nummer |
211914-96-4 |
---|---|
Molekularformel |
C₂₉H₃₁N₇O₅ |
Molekulargewicht |
557.6 |
Synonyme |
N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; Ethyl 3-(2-(((4-(N-(Methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benz |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.